2-Propanol, 1-(p-cyclohexylphenoxy)-

Pharmacology Structure-Activity Relationship Beta-Adrenergic Receptor

2-Propanol, 1-(p-cyclohexylphenoxy)- (systematically 1-(4-cyclohexylphenoxy)propan-2-ol, CAS 5331-79-3) is a para-substituted cyclohexylphenyl ether of propylene glycol. With molecular formula C₁₅H₂₂O₂ and molecular weight 234.33 g/mol, it belongs to the class of cyclohexylphenoxy alkanols that includes ethanol and amino-propanol congeners.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 5331-79-3
Cat. No. B15487435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1-(p-cyclohexylphenoxy)-
CAS5331-79-3
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)C2CCCCC2)O
InChIInChI=1S/C15H22O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,12-13,16H,2-6,11H2,1H3
InChIKeySDPFSVCEUIWSIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propanol, 1-(p-cyclohexylphenoxy)- (CAS 5331-79-3): Compound Identity and Procurement Context


2-Propanol, 1-(p-cyclohexylphenoxy)- (systematically 1-(4-cyclohexylphenoxy)propan-2-ol, CAS 5331-79-3) is a para-substituted cyclohexylphenyl ether of propylene glycol . With molecular formula C₁₅H₂₂O₂ and molecular weight 234.33 g/mol, it belongs to the class of cyclohexylphenoxy alkanols that includes ethanol and amino-propanol congeners . Originally disclosed in a 1937 Dow Chemical patent (US2130525) on hydroxy-alkyl ethers of hydrogenated hydroxy-diphenyl compounds [1], this compound is commercially sourced primarily as a fragrance/flavor ingredient and as a synthetic intermediate for more complex phenoxypropanolamine derivatives .

Why Generic Substitution Fails for 2-Propanol, 1-(p-cyclohexylphenoxy)-: Para vs. Ortho Isomerism and Chain-Length Determinants


Substitution among cyclohexylphenoxy alkanols is not interchangeable due to three critical structural determinants: (1) the position of the cyclohexyl substituent on the phenoxy ring (para vs. ortho), which governs pharmacological activity—para-substituted derivatives such as 2-Propanol, 1-(p-cyclohexylphenoxy)- exhibit no definite pharmacological activity, whereas ortho-substituted congeners (e.g., Exaprolol) demonstrate potent beta-adrenergic blockade and vasoconstrictor effects [1]; (2) the length and functionalization of the hydroxy-alkyl chain, which modulates physicochemical properties including boiling point, LogP, and volatility, thereby directly impacting fragrance performance and formulation compatibility ; and (3) the presence or absence of an amino side-chain, which determines whether the compound acts as a pharmacologically active phenoxypropanolamine or as an inert intermediate [1]. These structural features make blind substitution scientifically unjustifiable for both research and industrial applications.

2-Propanol, 1-(p-cyclohexylphenoxy)-: Quantified Differentiation Evidence Against Closest Analogs


Para-Substituted Pharmacological Inactivity vs. Ortho-Substituted Beta-Blockade: Evidence from Canine In Vivo Models

In a systematic structure-activity relationship study, Picciòla et al. (1979) demonstrated that para-substituted cyclohexylphenoxy derivatives—the exact substitution pattern of 2-Propanol, 1-(p-cyclohexylphenoxy)—exhibited no definite or interesting pharmacological activities in vivo, whereas ortho-substituted analogs (e.g., the Exaprolol scaffold) displayed imipramine-like antidepressant profiles and vasoconstrictor activity exceeding that of naphazoline and xylomethazoline [1]. This categorical activity cliff between para and ortho isomers is directly relevant for researchers requiring a pharmacologically inert scaffold for negative control experiments or for synthetic chemists seeking an intermediate that will not introduce confounding bioactivity.

Pharmacology Structure-Activity Relationship Beta-Adrenergic Receptor

Boiling Point and Volatility Differentiation: Propanol vs. Ethanol Chain Length in Fragrance Formulation

2-Propanol, 1-(p-cyclohexylphenoxy)- exhibits a boiling point of 369.8°C at 760 mmHg and a calculated LogP of 3.49 , compared to its ethanol-chain analog 2-(4-cyclohexylphenoxy)ethanol (CAS 1020-00-4, C₁₄H₂₀O₂, MW 220.31), which, based on its lower molecular weight and one fewer methylene unit, is predicted to have a lower boiling point and reduced hydrophobicity . The one-carbon chain extension from ethanol to propanol backbone increases molecular weight by approximately 14 g/mol (234.33 vs. 220.31) and raises LogP, providing measurably different evaporation kinetics relevant to fragrance substantivity on skin and in product formulations.

Fragrance Chemistry Volatility Physicochemical Properties

Para Isomer Purity Specifications: JECFA-Compliant Fragrance Grade vs. Research-Grade Ortho Isomers

Commercially available 2-Propanol, 1-(p-cyclohexylphenoxy)- is typically supplied at 95% minimum purity , and the structurally related ethanol analog 2-(4-cyclohexylphenoxy)ethanol is documented in JECFA flavor specifications with verified identity by NMR, IR, and MS . In contrast, ortho-substituted cyclohexylphenoxy propanolamines such as Exaprolol (CAS 55837-19-9) are supplied as pharmaceutical research compounds with distinct purity requirements and regulatory classifications (beta-blocker, prescription drug status) that impose additional procurement restrictions, controlled substance handling requirements, and higher cost structures [1]. This regulatory-class distinction directly impacts sourcing lead times and compliance burden.

Quality Control Fragrance Ingredient Specification JECFA

Synthetic Intermediate Utility: Para-Substituted Scaffold as Key Building Block for Phenoxypropanolamine Libraries

2-Propanol, 1-(p-cyclohexylphenoxy)- serves as the direct precursor for a series of para-substituted phenoxypropanolamines—including 1-(4-cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride and 1-(4-cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride—synthesized via epichlorohydrin ring-opening followed by amine coupling . The para isomer's lack of intrinsic pharmacological activity (see Evidence Item 1) makes it a cleaner starting material for structure-activity relationship libraries compared to ortho-substituted intermediates that carry pre-existing beta-blocker pharmacology [1]. The documented synthesis route from 4-cyclohexylphenol through 1-(4-cyclohexylphenoxy)-2,3-epoxypropane confirms the compound's established role as a gateway intermediate .

Synthetic Chemistry Drug Discovery Intermediate Phenoxypropanolamine

2-Propanol, 1-(p-cyclohexylphenoxy)-: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Negative Control Compound in Beta-Adrenergic Receptor Pharmacology Studies

In pharmacological assays involving beta-adrenergic receptor modulation, 2-Propanol, 1-(p-cyclohexylphenoxy)- provides a structurally matched, pharmacologically inert negative control for ortho-substituted beta-blockers such as Exaprolol (CAS 55837-19-9). The para-substitution pattern confers a lack of measurable pharmacological activity in vivo, as established by Picciòla et al. (1979) . This enables researchers to attribute observed beta-blockade effects specifically to the ortho-amino pharmacophore rather than to the cyclohexylphenoxy scaffold itself.

Middle-to-Base Note Fragrance Ingredient with Controlled Volatility

With a boiling point of 369.8°C at 760 mmHg and a LogP of 3.49 , 2-Propanol, 1-(p-cyclohexylphenoxy)- exhibits lower volatility than its ethanol-chain analog 2-(4-cyclohexylphenoxy)ethanol (MW 220.31 vs. 234.33) , positioning it as a fragrance ingredient suited for middle-to-base note applications where longer substantivity is desired. Its use in the fragrance and flavor industry is documented commercially . Formulators can select the propanol over the ethanol homolog specifically to achieve slower evaporation kinetics without altering the cyclohexylphenyl olfactory character.

Key Synthetic Intermediate for Phenoxypropanolamine Derivative Libraries

This compound serves as the critical gateway intermediate in the synthesis of diverse para-substituted phenoxypropanolamines for drug discovery. The established synthetic route proceeds from 4-cyclohexylphenol through 1-(4-cyclohexylphenoxy)-2,3-epoxypropane, which can then be opened with various amines to generate compound libraries . The pharmacologically silent para scaffold ensures that any observed biological activity in downstream products originates from the introduced amine moiety rather than the core structure itself .

Procurement of Pharmacologically Inert Cyclohexylphenoxy Scaffold for Materials Science

For materials science applications requiring a hydrophobic (LogP 3.49), thermally stable (boiling point 369.8°C) cyclohexylphenyl ether building block without pharmacological liability, 2-Propanol, 1-(p-cyclohexylphenoxy)- offers a commercially available, 95%+ purity option . The para-substitution ensures that the compound does not trigger beta-adrenergic receptor-mediated effects, which is a documented risk with ortho-substituted analogs . This is relevant for polymer additives, coatings, or surface modification research where adventitious bioactivity must be excluded.

Quote Request

Request a Quote for 2-Propanol, 1-(p-cyclohexylphenoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.